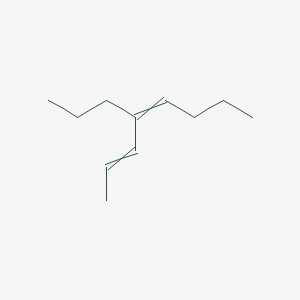
4-Propylocta-2,4-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Propylocta-2,4-diene is an organic compound characterized by the presence of two conjugated double bonds within an eight-carbon chain, with a propyl group attached to the fourth carbon. This compound falls under the category of conjugated dienes, which are known for their unique chemical properties and reactivity due to the delocalization of π-electrons.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Propylocta-2,4-diene can be achieved through various methods, including:
Allylic Halogenation and Elimination: Starting from an alkene, the allylic carbon can be halogenated using N-bromosuccinimide (NBS) followed by elimination to form the conjugated diene.
Stereoselective Synthesis: The use of specific bases and solvents, such as sodium hydroxide in dimethyl sulfoxide (DMSO), can lead to the formation of stereoselective dienes.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and elimination processes, optimized for yield and purity. The choice of catalysts and reaction conditions is crucial to ensure the efficient production of the desired diene.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Propylocta-2,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation can convert the diene into a saturated hydrocarbon.
Substitution: Electrophilic substitution reactions can occur at the double bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as peracids or ozone are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogens or other electrophiles in the presence of a catalyst.
Major Products:
Oxidation: Epoxides or alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
4-Propylocta-2,4-diene has several applications in scientific research:
Chemistry: Used as a model compound in studying the Diels-Alder reaction and other cycloaddition reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug synthesis and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers and other materials due to its reactivity and ability to form complex structures
Mécanisme D'action
The mechanism of action of 4-Propylocta-2,4-diene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds. These double bonds allow for:
Electrophilic Addition: The compound can react with electrophiles, leading to the formation of new bonds.
Cycloaddition Reactions: The diene can undergo [4+2] cycloaddition reactions, forming six-membered rings.
Resonance Stabilization: The conjugated system provides stability to reaction intermediates, facilitating various transformations.
Comparaison Avec Des Composés Similaires
4-Propylocta-2,4-diene can be compared with other conjugated dienes such as:
1,3-Butadiene: A simpler conjugated diene with two double bonds separated by a single bond.
1,3-Pentadiene: Another conjugated diene with similar reactivity but different chain length.
Isoprene: A naturally occurring conjugated diene used in the production of synthetic rubber.
Uniqueness: this compound is unique due to its specific structure, which includes a propyl group and an extended carbon chain. This structure influences its reactivity and makes it suitable for specific applications in research and industry.
By understanding the properties, reactions, and applications of this compound, researchers can explore its potential in various fields and develop new materials and compounds based on its unique characteristics.
Propriétés
Numéro CAS |
189290-65-1 |
|---|---|
Formule moléculaire |
C11H20 |
Poids moléculaire |
152.28 g/mol |
Nom IUPAC |
4-propylocta-2,4-diene |
InChI |
InChI=1S/C11H20/c1-4-7-10-11(8-5-2)9-6-3/h5,8,10H,4,6-7,9H2,1-3H3 |
Clé InChI |
AOBDETVEUZPUBN-UHFFFAOYSA-N |
SMILES canonique |
CCCC=C(CCC)C=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


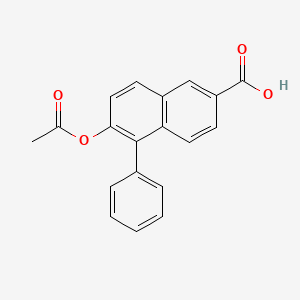

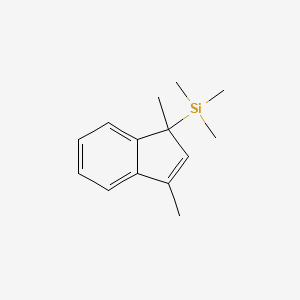
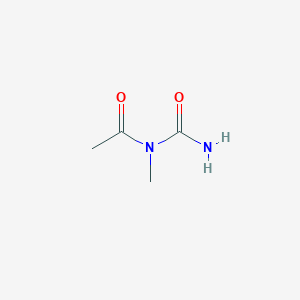
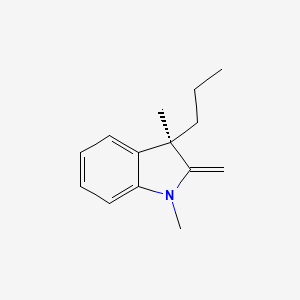
![3,4-Bis(dimethylamino)-6-[2-(5-methoxypyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12560361.png)
![1,1'-[1,3-Phenylenebis(methylene)]bis(4-cyanopyridin-1-ium) dibromide](/img/structure/B12560383.png)
![6-(Pent-4-en-1-yl)-4,6-dihydro-5H-5lambda~6~-thieno[3,4-d][1,3]thiazole-5,5-dione](/img/structure/B12560387.png)
![2-(6-Nitro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-N,N-dipropyl-acetamide](/img/structure/B12560393.png)
![{2-[4,5-Bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B12560400.png)
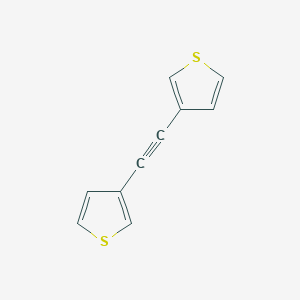
![4-Hydroxy-7-methyl-1-phenyldecahydro-1lambda~5~-phosphinino[2,3-c]pyridine-1-thione](/img/structure/B12560405.png)
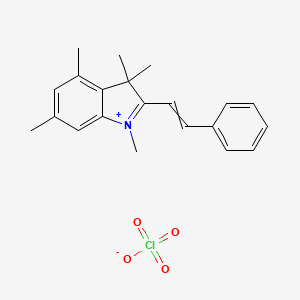
![2,2'-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetyl chloride](/img/structure/B12560433.png)
